Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, which is characterized by its bicyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing therapeutic agents. The structure includes an amino group and an ester functional group, which are pivotal for its reactivity and biological activity.
Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be sourced through various synthetic routes, primarily in laboratory settings. It is classified under heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structure. The compound is also categorized as a carboxylate ester due to the presence of the ethyl ester group.
The synthesis of ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate generally involves a multi-step process:
These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular formula of ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is CHNO. Its structure features a fused bicyclic system with an amino group at the 5-position and a carboxylate ester at the 3-position.
Key structural features include:
Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo several types of chemical reactions:
The outcomes of these reactions are highly dependent on the specific reagents and conditions employed.
Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential applications in pharmaceuticals.
Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several significant applications in scientific research:
Research continues to explore its full potential across these fields.
Cyclocondensation reactions between cyclohexanone derivatives and hydrazines constitute the primary method for constructing the tetrahydroindazole core. This approach leverages the inherent reactivity of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydrazine nucleophiles. Key methodologies include:
Table 1: Cyclocondensation Approaches to Tetrahydroindazole Scaffolds
Precursor | Conditions | Reaction Time | Yield (%) | Product |
---|---|---|---|---|
1,3-Cyclohexanedione | Solvent-free, 90°C | 3 hours | 87% | 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole |
3-Aminocyclohexenone | Ethanol, reflux | 10 hours | 72% | 5-Amino-4,5,6,7-tetrahydro-1H-indazole |
3-Aminocyclohexenone | Microwave, 120°C | 25 minutes | 90% | 5-Amino-4,5,6,7-tetrahydro-1H-indazole |
N-alkylation of tetrahydroindazoles demands precise control due to the ambident nucleophilicity of the indazole ring (N1 vs. N2 sites). Regioselectivity is achievable through substrate engineering and catalytic strategies:
Table 2: Regioselectivity in N-Alkylation of Tetrahydroindazoles
Electrophile | Base/Catalyst | Temperature (°C) | N1:N2 Ratio | Application Example |
---|---|---|---|---|
Ethyl iodide | NaH, DMF | 0–25 | 22:1 | Ethyl 5-amino-1-ethyl-1H-indazole-3-carboxylate |
Benzyl bromide | K₂CO₃, DMF | 80 | 5:1 | N1-Benzyl analgesic intermediates |
4-Fluorobenzyl chloride | TBAB, toluene/H₂O | 50 | 1:18 | N2-(4-Fluorobenzyl) sigma-1 ligands |
Continuous flow technology addresses limitations in batch synthesis of tetrahydroindazoles, particularly for exothermic cyclocondensation and low-temperature metallation steps:
Table 3: Flow vs. Batch Synthesis Performance Metrics
Process Step | Batch Method | Flow Method | Improvement |
---|---|---|---|
Cyclocondensation | 90°C, 12 hours, 75% yield | 130°C, 45 min, 92% yield | Yield ↑17%, time ↓85% |
N-Alkylation | 72 hours, N1/N2 = 5:1 | 30 min, N1/N2 = 1:20 (PTC) | Selectivity ↑400% |
Low-Temp Bromination | –78°C, 3 hours, 80% yield | –40°C, 8 min, 91% yield | Yield ↑11%, energy ↓70% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0